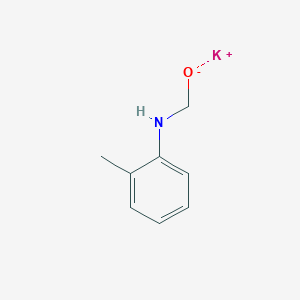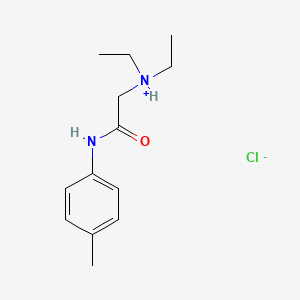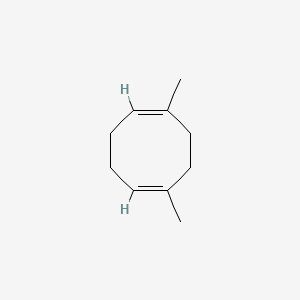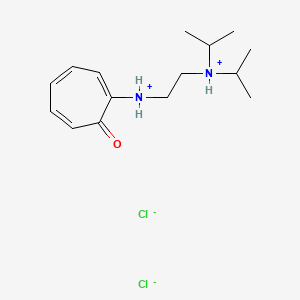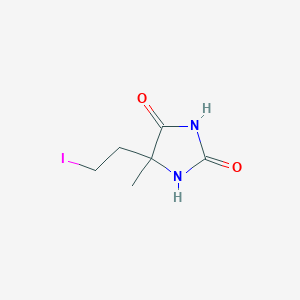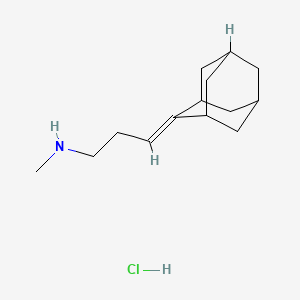
2-(3-Methylaminopropylidene)adamantane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry due to their stability and lipophilicity, which enhance the pharmacokinetic properties of drugs .
準備方法
The synthesis of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves the functionalization of adamantane. One common method is the amidation of adamantane under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2-(3-Methylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
科学的研究の応用
2-(3-Methylaminopropylidene)adamantane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and drug delivery systems.
作用機序
The mechanism of action of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of neuroprotection, it is believed to modulate the release of neurotransmitters like dopamine, enhancing synaptic transmission and providing therapeutic benefits .
類似化合物との比較
Similar compounds include amantadine, rimantadine, and memantine, all of which are adamantane derivatives with antiviral and neuroprotective properties. What sets 2-(3-Methylaminopropylidene)adamantane hydrochloride apart is its unique structural modification, which may offer distinct pharmacological advantages .
特性
CAS番号 |
41656-29-5 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC名 |
3-(2-adamantylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-15-4-2-3-14-12-6-10-5-11(8-12)9-13(14)7-10;/h3,10-13,15H,2,4-9H2,1H3;1H |
InChIキー |
LLQDKWNQIWGVIT-UHFFFAOYSA-N |
正規SMILES |
CNCCC=C1C2CC3CC(C2)CC1C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
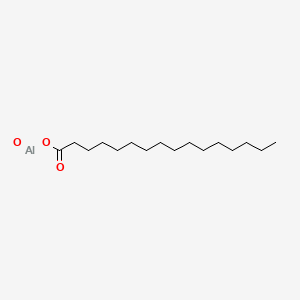
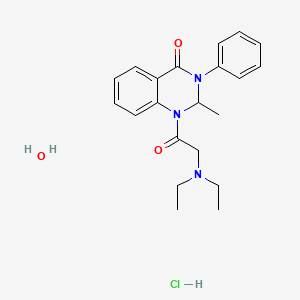
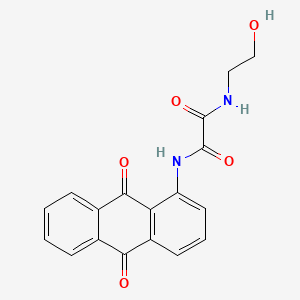
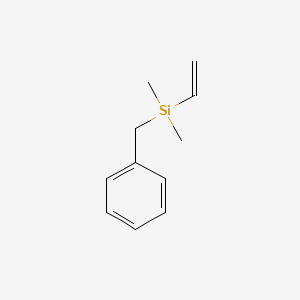
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)

